The compound "4-Chloro-6-nitrosoresorcinol-13C6" is not directly mentioned in the provided papers; however, the papers discuss related compounds and their biological effects, which can provide insights into the potential behavior and applications of similar compounds. Chloroethylnitrosoureas (CENUs) are a class of compounds known for their alkylating and crosslinking properties, which are utilized in the treatment of human cancers. These compounds are both mutagenic and carcinogenic, indicating a complex interaction with biological systems1. Chloroform (CHCl3), another chlorinated compound, has been identified as a rodent carcinogen but also exhibits anti-cancer properties by inhibiting tumor growth in certain tissues2. Additionally, chlorogenic acid, a polyphenol, has been shown to inhibit N-nitrosation reactions, which are relevant to the understanding of nitroso compound interactions in biological systems3.
The synthesis of 6-hydroxychlorzoxazone-13C6 involves multiple steps, starting with 13C6-labeled benzene. [] A key intermediate in this synthesis is 4-chloro-6-nitrosoresorcinol. An improved procedure for converting 4-chloro-6-nitrosoresorcinol to 6-hydroxychlorzoxazone has been developed, significantly increasing the yield compared to previous methods. [] This improved procedure likely involves the reaction of 4-chloro-6-nitrosoresorcinol with an appropriate reagent to introduce the desired structural modifications leading to 6-hydroxychlorzoxazone.
The chemical reactions involving 6-hydroxychlorzoxazone-13C6 primarily revolve around its use as a standard in analytical techniques. As a stable isotope-labeled compound, it behaves identically to the unlabeled form in chemical reactions, making it ideal for tracing the fate of chlorzoxazone in biological systems. []
The research on CENUs has significant implications for cancer therapy, as understanding the resistance mechanisms can lead to improved treatment strategies for brain tumors and potentially other cancers1. Chloroform's dual role as a carcinogen and an anti-cancer agent opens up discussions on its regulatory status and its potential application in human risk assessment, as well as its possible therapeutic uses in inhibiting tumor growth2. The study of chlorogenic acid's inhibition of N-nitrosation reactions is relevant to the fields of nutrition and pharmacology, as it suggests a role for dietary polyphenols in cancer prevention and the protection against oxidative damage3.
The mechanism of action for CENUs involves the induction of sister chromatid exchanges (SCEs) and cytotoxicity through alkylation and crosslinking of DNA. The crosslinking is considered the most critical molecular event leading to cell death and SCE induction. Resistance to CENUs in certain cells is mediated by an increased level of O6-methylguanine-DNA methyltransferase, which repairs O6-methylguanine and reduces DNA interstrand crosslinks1. In the case of chloroform, its anti-cancer properties are demonstrated by its ability to reduce the level of nuclear anomalies induced by various carcinogens in the gastrointestinal tract of mice, suggesting a protective modulation of carcinogen-induced damage2. Chlorogenic acid's inhibitory effect on N-nitrosation is attributed to its scavenging ability, targeting the nitrosating agent, nitrogen sesquioxide, and thereby potentially protecting against mutagenic and carcinogenic reactions3.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4